molecular formula C22H23ClN4O3 B11150207 3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one

3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11150207
M. Wt: 426.9 g/mol
InChI Key: DCJSHCUPHBHLNH-UHFFFAOYSA-N
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Description

The compound 3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic molecule featuring a benzotriazinone core linked to a piperidine ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized via cyclization reactions involving appropriate precursors such as ortho-substituted anilines and nitriles under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is formed through a Mannich reaction, where a secondary amine (piperidine), formaldehyde, and a chlorophenyl derivative react to form the substituted piperidine.

    Linking the Two Moieties: The final step involves linking the benzotriazinone core to the piperidine ring through a butyl chain. This can be achieved using a coupling reaction, often facilitated by reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The ketone group in the butyl chain can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (sodium hydroxide).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in studies to understand enzyme inhibition or receptor binding.

Medicine

In medicine, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the hydroxyl and ketone groups could form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one lies in its combination of these moieties, which may confer distinct biological activities and chemical reactivity compared to its individual components or simpler analogs.

3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H23ClN4O3

Molecular Weight

426.9 g/mol

IUPAC Name

3-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H23ClN4O3/c23-17-9-7-16(8-10-17)22(30)11-14-26(15-12-22)20(28)6-3-13-27-21(29)18-4-1-2-5-19(18)24-25-27/h1-2,4-5,7-10,30H,3,6,11-15H2

InChI Key

DCJSHCUPHBHLNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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